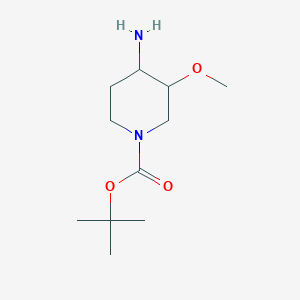

1-Boc-3-methoxy-piperidin-4-ylamine

描述

Significance of Piperidine (B6355638) Scaffold in Organic and Medicinal Chemistry

The piperidine ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals. Its unique structural and physicochemical properties make it an invaluable component in drug design. nih.govresearchgate.net The versatility of the piperidine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. nih.gov

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists extracted piperidine from piperine (B192125), the compound responsible for the pungency of black pepper, from which the name "piperidine" is derived. wikipedia.orgbiosynce.com This discovery laid the groundwork for understanding the structure and reactivity of a class of compounds that would become central to drug development. Early research focused on the alkaloids, many of which, like coniine from poison hemlock and lobeline (B1674988) from Indian tobacco, contain the piperidine structure. wikipedia.org

The piperidine scaffold is a recurring structural motif in a multitude of natural products and is one of the most frequently utilized heterocycles in FDA-approved drugs. researchgate.netwikipedia.orgarizona.edu Its presence spans a wide range of biologically active molecules, from the spicy-tasting piperine in black pepper to the fire ant toxin solenopsin. wikipedia.org In the pharmaceutical realm, piperidine derivatives are integral to numerous blockbuster drugs, highlighting their importance in medicinal chemistry. arizona.edu The structural element is found in drugs used for a variety of therapeutic applications, including analgesics, antipsychotics, and antihistamines. arizona.eduijnrd.orgresearchgate.net

Table 1: Examples of Piperidine-Containing Natural Products and Pharmaceuticals

| Compound Name | Source/Use | Significance |

| Piperine | Black Pepper | Responsible for spicy taste, established MAO inhibitor. wikipedia.orgacs.org |

| Solenopsin | Fire Ant Venom | Toxic alkaloid with a piperidine structure. wikipedia.org |

| Coniine | Poison Hemlock | A toxic alkaloid known for its historical significance. wikipedia.org |

| Methylphenidate | Stimulant | A widely used medication for ADHD. wikipedia.org |

| Minoxidil | Hair Loss Treatment | A piperidine derivative used to treat androgenic alopecia. wikipedia.org |

| Donepezil | Alzheimer's Therapy | A piperidine derivative used to manage symptoms of Alzheimer's disease. ijnrd.org |

This table is interactive and can be sorted by column.

Overview of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to drug discovery and development. rroij.com Their structural diversity and ability to engage in various biological interactions make them indispensable scaffolds for medicinal chemists. rroij.commdpi.com

Nitrogen-containing heterocycles are of paramount importance in the pharmaceutical industry. nih.govopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govmdpi.com This prevalence is due to the ability of the nitrogen atom to form hydrogen bonds with biological targets, such as enzymes and receptors, which is a crucial aspect of molecular recognition and binding. nih.gov These compounds are integral to the structures of many vitamins, hormones, and antibiotics, underscoring their vital role in biological systems and therapeutic interventions. nih.govnih.gov The structural features of nitrogen heterocycles are key to modulating essential drug properties like solubility, lipophilicity, and metabolic stability. prezi.com

Saturated heterocyclic rings, like piperidine, offer significant advantages in drug design compared to their flat, aromatic counterparts. bohrium.comresearchgate.net Their three-dimensional nature provides greater structural diversity and allows for a better occupancy of the target's binding site. bohrium.com This increased sp3 character is a favorable attribute for drug-likeness. Incorporating saturated rings can lead to improved aqueous solubility and can help avoid the formation of toxic metabolites that can arise from the oxidation of aromatic rings. bohrium.comresearchgate.net The structural complexity of saturated heterocycles, including the potential for stereoisomerism, provides medicinal chemists with more opportunities to optimize a compound's pharmacological profile. researchgate.net

Identification and Contextualization of 1-Boc-3-methoxy-piperidin-4-ylamine within Piperidine Chemistry

This compound is a substituted piperidine derivative. The "1-Boc" designation indicates the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group is commonly used in organic synthesis to temporarily block the reactivity of the nitrogen atom while modifications are made to other parts of the molecule. The structure also features a methoxy (B1213986) group (-OCH3) at the 3-position and an amine group (-NH2) at the 4-position of the piperidine ring.

The stereochemistry of the substituents at the 3 and 4 positions is a critical aspect of the molecule's identity. One supplier refers to the compound as cis-4-amino-1-Boc-3-methoxy-piperidine, indicating that the methoxy and amino groups are on the same side of the piperidine ring.

Below is a table summarizing the basic identification details for this compound.

| Property | Value |

| IUPAC Name | tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate |

| CAS Number | 1260639-98-2 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

A plausible synthetic precursor to this compound is tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, which could undergo reductive amination to introduce the amine group at the 4-position.

Due to these limitations, the generation of a comprehensive article that strictly adheres to the requested detailed outline and content inclusions is not feasible.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171124-68-7 | |

| Record name | Cis-4-amino-1-boc-3-methoxy-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc 3 Methoxy Piperidin 4 Ylamine and Analogues

General Strategies for Piperidine (B6355638) Ring Construction

The construction of the piperidine ring can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern catalytic enantioselective methods. These strategies allow for the introduction of diverse substituents and control of stereochemistry, which is often crucial for biological activity. rsc.orgnih.gov

Stereoselective and Enantioselective Approaches to Substituted Piperidines

The demand for enantiomerically pure piperidine derivatives has spurred the development of sophisticated stereoselective and enantioselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of a single or a predominant stereoisomer.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. rsc.org Enzymes, such as oxidases and reductases, have been employed in chemo-enzymatic cascades to produce stereo-defined piperidine derivatives. A key strategy involves the asymmetric dearomatization of activated pyridines. For instance, a one-pot cascade utilizing an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with high precision. rsc.orgacs.org This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and Niraparib. rsc.orgacs.org

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines can also be achieved starting from 2-pyridone. Through N-galactosylation and subsequent O-silylation, nucleophilic addition reactions can proceed with high regio- and stereoselectivity. researchgate.net

Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective transformations, has become a cornerstone of modern synthetic chemistry. This approach avoids the use of potentially toxic and expensive metal catalysts. Proline and its derivatives are common organocatalysts used in the asymmetric synthesis of piperidines. acs.org

One notable application is the biomimetic synthesis of 2-substituted piperidine-type alkaloids. These syntheses can proceed with high enantiomeric excess (ee) and in good yield without the need for protecting groups. nih.gov The Mannich reaction, a three-component reaction, can be rendered asymmetric using organocatalysts to construct the piperidine core. rsc.orgrsc.org For example, a stereoselective three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsilylenol ether as a dienolate has been developed to produce chiral 2,3-dihydropyridinone adducts, which serve as versatile intermediates for building a variety of chiral piperidine compounds. rsc.orgrsc.org

Conventional Chemical Synthesis Routes to Piperidine Derivatives

Traditional methods for piperidine synthesis remain highly relevant and are widely used. These often involve the hydrogenation or reduction of pyridine (B92270) precursors. The catalytic hydrogenation of pyridines, often using nickel, palladium, or platinum catalysts, is a common method for producing the saturated piperidine ring. wikipedia.org

Cyclization reactions are another major class of conventional methods. These can be categorized as intramolecular or intermolecular. Intramolecular cyclization of appropriately substituted open-chain precursors, such as amino-alkenes or amino-alkynes, is a powerful strategy. For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to piperidin-4-ones. nih.gov Another approach involves the double reductive amination of a 1,5-dicarbonyl compound with a primary amine. researchgate.net

Synthesis of 1-Boc-3-methoxy-piperidin-4-ylamine

The synthesis of the specifically substituted piperidine, this compound, requires a multi-step approach involving the careful introduction of the methoxy (B1213986) and amino functional groups, often with control of stereochemistry, followed by protection of the piperidine nitrogen.

Precursor Synthesis and Functional Group Transformations

A plausible and efficient synthetic route to this compound involves the preparation of a key intermediate, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (A) , followed by a reductive amination step.

The synthesis of precursor A can be envisioned starting from a more readily available substituted piperidine, such as N-Boc-3-hydroxy-4-oxopiperidine. The hydroxyl group can then be methylated to introduce the desired methoxy group. An alternative approach could start from 4-methylpyridinium, proceeding through N-benzylation, borohydride (B1222165) reduction, Jones oxidation to give N-benzyl-3-oxo-4-methylpiperidine, and finally debenzylation and Boc protection to yield tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. masterorganicchemistry.com A similar strategy could potentially be adapted for a 3-methoxy substituent.

Once the key intermediate A is obtained, the final functional group transformation is the introduction of the amino group at the 4-position. This is typically achieved through reductive amination . nih.gov In this reaction, the ketone at the 4-position of precursor A is reacted with an ammonia (B1221849) source (such as ammonia itself or an ammonia equivalent like ammonium (B1175870) acetate) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the ketone starting material directly. nih.gov

Scheme 1: Proposed Synthesis of this compound

The following table summarizes key reactions and reagents that are relevant to the synthesis of the target compound and its precursors.

| Reaction Type | Starting Material Example | Reagent(s) | Product Example | Reference(s) |

| Boc Protection | 3-hydroxypiperidine (B146073) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Base | N-Boc-3-hydroxypiperidine | masterorganicchemistry.com |

| Oxidation | N-benzyl-3-hydroxy-4-methylpiperidine | Jones reagent (CrO₃, H₂SO₄) | N-benzyl-3-oxo-4-methylpiperidine | masterorganicchemistry.com |

| Reductive Amination | N-Boc-4-piperidinone | Aniline, Sodium triacetoxyborohydride | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | atlantis-press.com |

| Methylation of Alcohol | N-Boc-4-piperidinemethanol | Methanesulfonyl chloride, Triethylamine (B128534) | 1-BOC-4-methanesulfonyloxymethyl-piperidine | |

| Stereoselective Hydrogenation | Pyridine derivative | Rh(I) catalyst, Chiral ligand | Chiral piperidine | acs.org |

Preparation of Boc-Protected Piperidine Intermediates (e.g., 1-Boc-3-piperidone)

The synthesis of the target molecule and its analogues frequently begins with the preparation of a suitable N-protected piperidone intermediate. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen. 1-Boc-3-piperidone is a key intermediate, and several methods for its synthesis have been reported.

One common approach starts from 3-hydroxypyridine. The synthesis involves the reduction of the pyridine ring, protection of the piperidine nitrogen, and subsequent oxidation of the hydroxyl group. A typical sequence is as follows:

Reduction of 3-hydroxypyridine: The starting material is reduced to 3-hydroxypiperidine using a reducing agent like sodium borohydride.

Boc Protection: The secondary amine of the 3-hydroxypiperidine is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium carbonate, to yield 1-Boc-3-hydroxypiperidine.

Oxidation: The hydroxyl group at the 3-position is then oxidized to a ketone to form 1-Boc-3-piperidone. A common method for this step is the Oppenauer oxidation, using a catalyst like aluminum isopropoxide with a ketone such as pimelinketone. Another method is the Swern oxidation, which utilizes an oxidant mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. researchgate.net

Introduction of Methoxy Substituent and Amination Reactions

With a suitable intermediate like a protected piperidone, the subsequent steps focus on introducing the methoxy and amino groups at the desired positions. A logical pathway to synthesize this compound would proceed via the intermediate 1-Boc-3-methoxy-4-piperidone .

The synthesis of this key intermediate could be achieved from 1-Boc-4-piperidone. The strategy would involve:

α-Hydroxylation: Creation of an enolate from 1-Boc-4-piperidone, followed by reaction with an electrophilic oxygen source (e.g., a molybdenum peroxide reagent, MoOPh) to install a hydroxyl group at the C-3 position, yielding 1-Boc-3-hydroxy-4-piperidone.

Etherification: The newly introduced hydroxyl group is then converted to a methoxy group. This is typically achieved through a Williamson ether synthesis, using a base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with an electrophilic methyl source like methyl iodide (CH₃I). chemicalbook.com This reaction, when applied to N-Boc-4-hydroxypiperidine, has been shown to proceed in near-quantitative yield. chemicalbook.com

Reductive Amination: The final step to introduce the amine at C-4 is the reductive amination of the ketone in 1-Boc-3-methoxy-4-piperidone. This reaction is one of the most common methods for forming C-N bonds. mdpi.com It involves the condensation of the ketone with an amine source, such as ammonia or ammonium acetate, to form an intermediate imine or enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. harvard.educhim.it The stereochemical outcome (cis vs. trans) of the amination depends on the specific reagents and reaction conditions.

While a direct, published synthesis for trans-4-Amino-1-boc-3-methoxypiperidine is noted in chemical supplier databases, detailed procedures in primary literature are scarce, suggesting its role as a specialized building block in proprietary drug discovery programs.

Protecting Group Strategies (e.g., Boc Group)

Protecting groups are essential in the synthesis of complex molecules like substituted piperidines to mask reactive functional groups and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine ring. prepchem.com

The Boc group offers several advantages:

Stability: It is stable to a wide range of reaction conditions, including many reducing agents, organometallic reagents, and non-acidic nucleophiles.

Facilitating Purification: The increased lipophilicity imparted by the Boc group often simplifies the purification of intermediates by chromatography.

Ease of Introduction and Removal: It is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide. Removal (deprotection) is cleanly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane.

The use of the Boc group is critical in multi-step syntheses, allowing for selective modifications at other positions on the piperidine ring before its final removal to reveal the secondary amine if required. harvard.edu

Optimization of Reaction Conditions and Yield

Achieving high yields and purity is a central goal in synthetic chemistry, requiring the careful optimization of reaction conditions. For the synthesis of substituted piperidines, several parameters can be adjusted.

For instance, in reductive amination reactions, the choice of solvent, reducing agent, pH, and temperature can significantly impact the outcome. While sodium cyanoborohydride is effective, its toxicity has led to the increased use of sodium triacetoxyborohydride (STAB), which is milder and does not require strict pH control. harvard.edu A one-pot tandem procedure for direct reductive amination followed by N-Boc protection has been developed using a STAB/(Boc)₂O system, which efficiently prevents common side reactions like over-alkylation. nih.gov

The following table summarizes typical conditions that are often optimized for key transformations in piperidine synthesis.

| Reaction Type | Reagents & Catalysts | Solvents | Temperature (°C) | Key Optimization Factors | Yield (%) | Ref |

| N-Boc Protection | (Boc)₂O, TEA | Dichloromethane (DCM), Water | 20–25 | pH control, reaction time | >90 | |

| Oppenauer Oxidation | Aluminum isopropoxide, Pimelinketone | Dichloromethane (DCM) | 80 | Reaction time, catalyst loading | ~93 | |

| Reductive Amination | Amine source, NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp | Choice of reducing agent, stoichiometry | 70-90 | nih.gov |

| Williamson Ether Synthesis | NaH, CH₃I | Dimethylformamide (DMF) | Room Temp | Base strength, reaction time | >99 | chemicalbook.com |

Synthesis of Structurally Related Piperidine Derivatives

The synthetic methodologies developed for this compound can be adapted to create a wide array of structurally related piperidine derivatives, which are valuable as molecular probes and in drug discovery.

Synthesis of Piperidin-4-ylamines

Piperidin-4-ylamines are crucial building blocks for many pharmaceuticals. A common and straightforward method for their synthesis starts from 1-Boc-4-piperidone. The ketone is converted to an oxime using hydroxylamine (B1172632) hydrochloride, and the oxime is subsequently reduced to the primary amine.

Alternatively, a Hofmann rearrangement can be employed. This method starts with 4-piperidinecarboxamide, which is first N-protected with a Boc group. The resulting 1-Boc-4-piperidinecarboxamide is then treated with bromine and a strong base (e.g., NaOH), causing a rearrangement that converts the amide into a primary amine, yielding 1-Boc-4-aminopiperidine with high purity. google.com

Another route involves a two-step process where N-benzyl-4-piperidone undergoes reductive amination with tert-butyl carbamate, followed by catalytic hydrogenation to remove the N-benzyl group, affording 4-Boc-aminopiperidine. google.com

Analogues with Varied Substituents on the Piperidine Ring

The versatility of piperidine chemistry allows for the synthesis of analogues with diverse substituents. For example, alkyl groups can be introduced at the 3-position. A facile synthesis of cis-3-methyl-4-aminopiperidine derivatives has been described, proceeding via the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate with various amines. researchgate.net

More complex substituents can also be installed. Researchers have developed methods to synthesize piperidines bearing pyrazole (B372694) rings by converting N-Boc protected piperidine carboxylic acids into β-keto esters. These intermediates are then reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequently with substituted hydrazines to construct the pyrazole ring system attached to the piperidine core. nih.gov These varied approaches underscore the modularity of piperidine synthesis, enabling the creation of a vast chemical space for exploring structure-activity relationships.

Synthesis of Methoxy-Substituted Piperidines

The introduction of a methoxy group onto the piperidine ring is a key step in the synthesis of this compound and its analogues. Various strategies have been developed for the preparation of methoxy-substituted piperidines, often involving multi-step sequences starting from readily available precursors. These methods include nucleophilic substitution reactions, reductive amination, and modifications of existing piperidine scaffolds.

One prominent approach involves the use of metal triflate-catalyzed nucleophilic substitution reactions on 2-methoxy- and 2-acyloxypiperidines. nih.govacs.orgacs.org For instance, N-Benzyloxycarbonyl-2-methoxypiperidine can be prepared and subsequently used as a substrate for these substitution reactions. nih.govacs.org Scandium triflate (Sc(OTf)₃) has been identified as a particularly effective catalyst for these transformations, facilitating the introduction of various nucleophiles. nih.govacs.orgacs.org While these examples focus on substitution at the 2-position, the principles can be adapted for the synthesis of 3-methoxy substituted systems.

Another strategy involves the synthesis of methoxy-substituted piperidones as key intermediates. For example, 3-p-methoxyphenyl-1-methyl-4-piperidone can be synthesized through a series of reactions including addition, reductive methylation, and cyclization, ultimately leading to a 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. prepchem.com A more general approach to 3-substituted piperidones starts from 3-hydroxypyridine. This can be reduced to 3-hydroxypiperidine, followed by protection of the piperidine nitrogen with a Boc group to yield 1-Boc-3-hydroxypiperidine. Subsequent Oppenauer oxidation furnishes 1-Boc-3-piperidone, a versatile intermediate for further functionalization. google.com

The synthesis of piperidine derivatives bearing a methoxypropyl group on the nitrogen atom has also been explored. For instance, 1-(3-methoxypropyl)-4-piperidinamine (B103848) can be prepared from 4-aminopiperidine. The primary amine is first protected, followed by reaction with 3-methoxy-bromopropane and subsequent deprotection. google.com An alternative synthesis for this compound involves the reaction of 1-(3-methoxy-propyl)piperidin-4-one with a benzylamine, followed by reduction. google.com

Furthermore, the synthesis of more complex structures incorporating a methoxy-substituted piperidine moiety has been reported. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized starting from 3-hydroxy-4-methoxybenzoic acid. nih.gov This involved an initial amidation followed by either a Mitsunobu reaction or a standard displacement reaction to introduce the piperidine ring. nih.gov

The table below summarizes key starting materials and intermediates in the synthesis of various methoxy-substituted piperidines.

| Starting Material/Intermediate | Synthetic Target/Use | Reference(s) |

| N-Benzyloxycarbonyl-2-methoxypiperidine | Substrate for nucleophilic substitution | nih.govacs.org |

| 3-p-methoxyphenyl-1-methyl-4-piperidone | Intermediate for 4-amino-3-p-methoxyphenyl-1-methyl-piperidine | prepchem.com |

| 3-Hydroxypyridine | Precursor for 1-Boc-3-piperidone | google.com |

| 4-Aminopiperidine | Starting material for 1-(3-methoxypropyl)-4-piperidinamine | google.com |

| 3-Hydroxy-4-methoxybenzoic acid | Starting material for 4-methoxy-3-(piperidin-4-yl)oxy benzamides | nih.gov |

The diastereoselectivity of these synthetic methods is a critical consideration, particularly for substitutions on the piperidine ring. For example, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates has been shown to yield 2-alkylated products with high cis-selectivity. nih.govacs.org In contrast, 2,3-diacyloxy-N-benzyloxycarbonylpiperidines tend to show trans-selectivity in similar reactions. nih.govacs.org Such stereochemical control is vital for the synthesis of biologically active molecules where specific stereoisomers are required.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of unique proton environments and their neighboring protons within a molecule. For 1-Boc-3-methoxy-piperidin-4-ylamine, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons on the piperidine (B6355638) ring, the Boc protecting group, and the methoxy (B1213986) group. The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The large tert-butyl group of the Boc protecting group typically shows a prominent singlet around 1.4 ppm. The methoxy group protons also appear as a sharp singlet, usually around 3.3-3.4 ppm. The protons attached to the carbons of the piperidine ring are observed in the region of approximately 1.5 to 4.0 ppm, with their specific chemical shifts and multiplicities depending on their spatial relationship to the substituents.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Boc (-C(CH₃)₃) | 1.45 | Singlet |

| Piperidine Ring Protons | 1.50 - 4.00 | Multiplets |

| Methoxy (-OCH₃) | 3.35 | Singlet |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The ¹³C NMR spectrum of this compound will show characteristic peaks for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the piperidine ring, and the methoxy carbon. The carbon attached to the methoxy group will have a chemical shift in the range of 55-60 ppm. mdpi.comdocbrown.info The carbons of the piperidine ring will appear at various chemical shifts depending on their proximity to the nitrogen atom and the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Boc (C=O) | ~155 |

| Boc (-C(CH₃)₃) | ~80 |

| Boc (-C(CH₃)₃) | ~28 |

| Piperidine Ring Carbons | 40 - 80 |

Note: These are predicted values and can differ in experimental data.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the proton and carbon signals of the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the placement of the Boc group, the methoxy group, and the amine group on the piperidine ring by observing correlations between the protons of these groups and the carbons of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular weight of this compound is approximately 230.30 g/mol . cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₁₁H₂₂N₂O₃), HRMS would confirm the molecular formula by providing an exact mass that matches the calculated theoretical mass. cymitquimica.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

A common fragmentation pattern for amines involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, fragmentation could also involve the loss of the Boc group or the methoxy group. The fragmentation of ethers often occurs at the C-C bond next to the oxygen atom. docbrown.infomiamioh.edu Analysis of these fragments helps to piece together the structure of the original molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the different functional groups.

Table 3: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300 - 3500 (typically two bands for -NH₂) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=O stretch (urethane) | ~1680 - 1700 |

| C-O stretch (ether) | 1050 - 1150 |

The presence of a strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group in the Boc protecting group. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are central to the analysis of this compound, enabling both the separation of the compound from impurities and its definitive identification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds like this compound. The technique's high resolution and sensitivity allow for the separation and quantification of the main component from structurally similar impurities, isomers, and residual starting materials.

For the analysis of Boc-protected piperidine derivatives, reversed-phase HPLC is the most common modality. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution for amine-containing compounds, additives like trifluoroacetic acid (TFA) or formic acid are often incorporated into the mobile phase. These acidic modifiers protonate the basic nitrogen atoms, reducing peak tailing and enhancing chromatographic performance.

Since this compound lacks a strong chromophore, UV detection can be challenging but is feasible, often at low wavelengths (e.g., 200-220 nm). Alternatively, derivatization with a UV-active agent can be employed to enhance detection sensitivity. google.comgoogle.com For routine purity checks where high sensitivity is not paramount, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be utilized.

A typical HPLC method for assessing the purity of a substituted Boc-protected piperidine would involve a gradient elution, where the proportion of the organic solvent is increased over time to elute more retained components.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Substituted Piperidine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10-20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at 210 nm or ELSD/CAD |

| Injection Volume | 5-20 µL |

This table represents a general method; specific conditions would be optimized for this compound.

LC-MS for Combined Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and can confirm the molecular weight of the analyte and its fragments. For this compound, LC-MS is the definitive tool for structural confirmation and impurity identification.

The compound is first separated on an HPLC column, similar to the method described above. The eluent from the column is then directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common ionization technique for this class of molecules, as it is a soft ionization method that typically produces an intact protonated molecule [M+H]⁺. For this compound (C11H22N2O3, Molecular Weight: 230.30 g/mol ), the expected protonated molecule would appear at an m/z of approximately 231.3.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. A key fragmentation pathway for Boc-protected amines is the loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 100 Da). This fragmentation pattern provides a fingerprint for the molecule, aiding in its unambiguous identification.

LC-MS is particularly valuable for identifying unknown impurities by providing their molecular weights, which can help in deducing their structures. For instance, a patent describing the synthesis of a related compound using tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate as a starting material reported LC-MS analysis with ESI to confirm product formation.

Table 2: Representative LC-MS Parameters for Characterization of this compound

| Parameter | Typical Conditions |

| LC System | UHPLC/HPLC with Reversed-Phase C18 Column |

| Mobile Phase | Acidic: A: 0.1% Formic Acid in Water; B: AcetonitrileBasic: A: Ammonium (B1175870) Hydroxide in Water; B: Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Mode | Full Scan (e.g., m/z 100-500) |

| Expected Ion | [M+H]⁺ at m/z ≈ 231.3 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) of m/z 231.3 |

This table outlines general conditions. The specific fragmentation pattern would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are disciplines that correlate the chemical structure of a compound with its biological activity using statistical models. While direct QSAR studies on 1-Boc-3-methoxy-piperidin-4-ylamine are not extensively documented in public literature, the methodologies are routinely applied to analogous piperidine-containing scaffolds. researchgate.netnih.govnih.gov These approaches are crucial for systematically exploring the chemical space around this core structure to identify key features that govern its biological effects.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of analogs based on the this compound scaffold, a wide array of descriptors would be calculated to capture constitutional, topological, geometric, and electronic features.

In developing a QSAR model, a dataset of compounds with the this compound core and varying substituents would be compiled, along with their measured biological activities (e.g., IC₅₀ values). Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks), a mathematical model is generated. nih.govnih.gov For instance, a hypothetical MLR model might take the form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(DipoleMoment)

This equation would quantitatively describe how hydrophobicity (LogP), polar surface area (TPSA), and the molecule's dipole moment contribute to its biological activity. The robustness and predictive power of such models are rigorously assessed through internal and external validation techniques. nih.govresearchgate.net

Table 1: Common Molecular Descriptors for QSAR Analysis of Piperidine (B6355638) Analogs

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| H-bond Donors/Acceptors | Potential for hydrogen bonding interactions | |

| Topological | Wiener Index | Molecular branching and compactness |

| Kier & Hall Connectivity Indices | Atom connectivity and topology | |

| Geometric (3D) | Molecular Surface Area | The accessible surface of the molecule |

| van der Waals Volume | The space occupied by the molecule | |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule |

| Partial Charges on Atoms | Localized electronic character within the molecule |

Table 2: Illustrative Statistical Validation of a QSAR Model

| Parameter | Description | Typical Value | Implication |

| r² | Coefficient of Determination | > 0.6 | Goodness of fit for the training set |

| q² (or Q²) | Cross-validated r² | > 0.5 | Robustness and internal predictive ability |

| pred_r² | r² for an external test set | > 0.5 | True predictive ability for new compounds |

| RMSE | Root Mean Square Error | Low | The average deviation of predicted vs. actual values |

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. The this compound scaffold can be central to this process.

In ligand-based virtual screening , a known active molecule or a pharmacophore model derived from it is used as a template to find other molecules with similar properties. cam.ac.uk If a derivative of this compound showed promising activity, its 3D shape and chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) would be used to define a search query. This query is then used to screen vast virtual libraries, rapidly identifying compounds that fit the pharmacophore and are therefore likely to be active.

In structure-based virtual screening , a 3D structure of the biological target (e.g., an enzyme or receptor), often obtained from X-ray crystallography, is used. nih.gov A library of compounds, which could include virtual derivatives of the this compound scaffold, is docked into the target's binding site. researchgate.netrsc.org Docking algorithms predict the binding pose and estimate the binding affinity (docking score). Compounds with the best scores are selected for synthesis and biological testing.

Once initial "hit" compounds are identified, the same computational tools are invaluable for lead optimization . preprints.org QSAR models can predict the activity of newly designed analogs before they are synthesized. researchgate.net Docking studies can reveal how modifications to the this compound scaffold might improve interactions with the target, for example, by forming an additional hydrogen bond or improving hydrophobic contacts, thereby guiding the medicinal chemist to make more potent and selective compounds. nih.gov

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies

1-Boc-3-methoxy-piperidin-4-ylamine as a Key Intermediate in Drug Synthesis

The strategic placement of a methoxy (B1213986) group at the 3-position and an amine at the 4-position, combined with the synthetically versatile N-Boc protecting group, makes this compound a crucial precursor in the development of complex therapeutic agents. acs.orgrsc.org Its utility stems from its role as both a chiral building block and a direct forerunner to compounds with significant biological effects. rsc.orgrsc.org

Chirality plays a profound role in the biological activity of a drug. researchgate.net The introduction of defined stereocenters into a molecule can significantly enhance its potency and selectivity by allowing for a more precise fit into the chiral binding pockets of proteins. researchgate.net this compound, particularly in its stereospecific forms such as (3S, 4S)-1-Boc-3-methoxy-piperidin-4-ylamine, is a prime example of a chiral building block. The fixed spatial arrangement of the methoxy and amino groups provides a rigid scaffold that chemists can use to construct enantiomerically pure final compounds. This is critical, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic profiles. The use of such chiral piperidine (B6355638) scaffolds is a promising strategy for enriching molecular libraries to combat various diseases. researchgate.net For instance, chiral piperidine-3-carboxylic acids have been used as building blocks for potent inhibitors of GABA uptake, such as (R)-tiagabine. nih.gov

The substituted piperidine core is a common feature in a multitude of potent and selective therapeutic agents. The 3-methoxy-piperidin-4-amine scaffold serves as a key intermediate in the synthesis of a diverse range of these biologically active molecules. Its structure is a component of compounds designed to inhibit various enzymes and receptors implicated in a wide range of diseases.

For example, piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. rsc.org The piperidine moiety is also central to the design of inhibitors for enzymes like Mycobacterium tuberculosis MenA, Cathepsin K for osteoporosis treatment, and various kinases such as Aurora A kinase. nih.govnih.govnih.gov Furthermore, this structural unit is a key component in the development of ENPP1 inhibitors aimed at stimulating STING pathway-mediated immunotherapy. acs.orgacs.org

| Target/Application | Compound Class/Scaffold | Relevant Findings | Citations |

| Influenza Virus | Piperidine-based derivatives | Optimized compounds showed excellent inhibitory activity against various influenza strains with EC₅₀ values as low as 0.05 µM. | rsc.org |

| Tuberculosis (MenA) | Piperidine derivatives | A central basic piperidine moiety was found to be important for inhibitory activity against the MenA enzyme. | nih.gov |

| Choline (B1196258) Transporter (CHT) | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Iterative chemistry efforts led to the discovery of potent and selective CHT inhibitors. | nih.govnih.gov |

| Cancer (Aurora A Kinase) | 2,4-diaminopyrimidines | Compounds incorporating a piperidine moiety showed high cytotoxicity against tumor cell lines and selectivity for Aurora A over Aurora B. | nih.gov |

| Osteoporosis (Cathepsin K) | Piperidine-3-carboxamide derivatives | A designed compound exhibited potent inhibition of Cathepsin K with an IC₅₀ value of 0.08 µM and showed anti-bone resorption effects. | nih.gov |

| Cancer Immunotherapy (ENPP1) | Pyrrolopyrimidinone derivatives | Compounds with a piperidine linker showed potent ENPP1 inhibition, crucial for activating STING-mediated immune responses. | acs.orgacs.org |

Structure-Activity Relationship (SAR) Investigations of Related Piperidine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For piperidine-based compounds, SAR investigations have focused on understanding the roles of each substituent and the piperidine ring itself in binding to biological targets and eliciting a pharmacological response. nih.govrsc.org

The methoxy group (-OCH₃), though seemingly simple, can significantly impact a molecule's biological activity through steric and electronic effects, as well as by participating in hydrogen bonding. In one study, a methoxy group was intentionally introduced at the 3-position of a piperidine ring to improve a compound's activity against bacterial topoisomerase II, resulting in enhanced inhibition against a wide range of gram-positive and gram-negative bacteria. researchgate.net In another context, while not directly on the piperidine ring, a 4-methoxy substituent on an attached benzene (B151609) ring was found to enhance the inhibitory activity of piperidine-3-carboxamide derivatives against Cathepsin K. nih.gov Molecular docking studies revealed that this methoxy group forms a crucial hydrogen bond interaction with an aspartate residue (Asp61) in the enzyme's active site, highlighting the group's potential to anchor ligands to their targets. nih.gov

The amine functionality of the piperidine ring is often a critical pharmacophoric element, particularly its ability to exist in a protonated state at physiological pH. This allows it to form strong ionic interactions or hydrogen bonds with receptor sites. SAR studies have repeatedly confirmed the importance of this basic amine. For example, in a series of inhibitors for the Mycobacterium tuberculosis enzyme MenA, replacing the basic piperidine moiety with a neutral amide group resulted in an almost complete loss of inhibitory activity, providing strong evidence for the necessity of the basic amine. nih.gov Similarly, the basic amino group in piperidine and piperazine (B1678402) derivatives is considered a key driver for affinity and selectivity for sigma receptors (S1R/S2R). nih.gov The piperidine moiety itself is considered a crucial structural feature for achieving dual affinity at histamine (B1213489) H₃ and sigma-1 receptors. nih.gov The inhibitory activity of certain compounds against monoamine oxidase (MAO) is also attributed to the piperidine group, suggesting it is a vital component for MAO suppression. lookchem.com

Piperidine Ring Modifications: The position and nature of substituents on the piperidine ring are critical.

Ring Substitution: For a series of GLP-1R agonists, the position of the substituent on the piperidine ring was highly important for activity. researchgate.net In another study, a methyl group at the 4-position of the piperidine ring led to a highly potent MAO-B inhibitor. lookchem.com Moving a substituent, such as an N-methylpiperidine group, from the 4-position to the 3-position was tolerated but resulted in a less active compound for choline transporter inhibition. nih.gov

Ring Size: Altering the size of the heterocyclic ring can have a dramatic effect on potency. In the development of ENPP1 inhibitors, replacing a piperidine linker with a seven-membered azepane ring led to a significant decrease in potency, with the IC₅₀ value dropping from 20.22 nM to 278.60 nM. acs.org

N-Boc Group Modifications: The N-Boc (tert-butoxycarbonyl) group is primarily a protecting group used during synthesis, designed for easy removal under acidic conditions to reveal the secondary amine. nih.gov However, the identity of the substituent on the nitrogen atom in the final compound is crucial for activity.

N-Substitution: After deprotection, the nitrogen can be left as a secondary amine (-NH) or alkylated. SAR studies show this choice is critical. For instance, removing an N-isopropyl group from a piperidine ether led to a much less active choline transporter inhibitor, whereas replacing it with a smaller N-methyl group resulted in an equipotent compound. nih.gov

Synthetic Control: The nature of the nitrogen protecting group can also direct the synthesis itself. Studies have shown that the choice of N-protecting group (e.g., N-Boc vs. N-brosyl) can control the site-selectivity of C-H functionalization reactions, allowing chemists to selectively introduce substituents at different positions on the piperidine ring.

| Modification Type | Specific Change | Biological Target | Observed Effect | Citations |

| Ring Size | Piperidine → Azepane | ENPP1 | Potency decreased (IC₅₀: 20.22 nM → 278.60 nM) | acs.org |

| Ring Substitution | 4-methyl on piperidine ring | MAO-B | High inhibitory activity | lookchem.com |

| Ring Substitution | 2-methyl on piperidine ring | GABA Transporter | Decreased potency, but increased selectivity | researchgate.net |

| N-Substitution | N-isopropyl → NH | Choline Transporter | Much less active compound | nih.gov |

| N-Substitution | N-isopropyl → N-methyl | Choline Transporter | Equipotent compound | nih.gov |

Design and Synthesis of Derivatives for Specific Biological Targets

The design and synthesis of derivatives based on the this compound core are driven by the need for molecules with improved potency, selectivity, and pharmacokinetic properties. The piperidine moiety serves as a versatile scaffold that can be systematically modified to probe interactions with biological targets.

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, focusing on screening small, low-complexity molecules (fragments) that can be gradually optimized into potent lead compounds. nih.gov This approach is highly dependent on the quality and diversity of the fragment library used for screening. nih.gov While early FBDD efforts often relied on sp2-rich, aromatic compounds, there is a growing recognition of the value of three-dimensional (3D) fragments. nih.govvu.nl

The this compound scaffold is an exemplary 3D fragment. Its sp3-rich, non-planar structure provides distinct vectors for molecular growth, allowing for the exploration of binding pockets that might be inaccessible to flatter molecules. nih.gov The design of fragments with greater 3D character can lead to improved physical properties and the ability to bind to unique sites on biological targets. nih.gov A modular synthetic platform approach, where 3D building blocks are prepared in advance, can streamline the elaboration of fragment hits into more complex, lead-like compounds for rapid biochemical screening. chemrxiv.org

Table 1: Advantages of 3D Fragments in FBDD

| Feature | Description | Source |

| Increased Saturation (sp3 Character) | Provides unique geometric "growth vectors" for fragment elaboration into binding pockets. | nih.gov |

| Improved Physicochemical Properties | Can lead to better solubility and pharmacokinetic profiles compared to flat, aromatic compounds. | vu.nl |

| Access to Novel Chemical Space | Allows for binding to distinct sites on biological targets, opening new opportunities for drug discovery. | nih.gov |

| Enhanced Selectivity | The defined 3D shape can result in more specific interactions with the target protein, reducing off-target effects. | vu.nl |

The piperidine ring is a prevalent structural motif in numerous pharmaceutical agents and natural alkaloids. nih.gov Its conformational flexibility and the ability to introduce substituents at various positions make it an ideal core for the rational design of new ligands.

A notable example involves the development of inhibitors for the presynaptic choline transporter (CHT). nih.govnih.gov Starting from hits identified in a high-throughput screen, medicinal chemists rationally designed a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov Structure-activity relationship (SAR) studies explored modifications around the piperidine substituent, leading to the discovery of ML352, a potent and selective CHT inhibitor built on a drug-like scaffold. nih.govnih.gov The SAR exploration revealed that 3-(piperidin-4-yl)oxy substituents were favored over other alkyl ether changes for this particular target. nih.gov This iterative process of design, synthesis, and testing exemplifies how the piperidine core can be systematically optimized to achieve high-affinity ligands.

Table 2: SAR Findings for Piperidine-Based CHT Inhibitors

| Compound Modification | Relative Activity | Rationale for Design | Source |

| Lead Compound Series | Active | Identified from a high-throughput screen of a chemical library. | nih.govnih.gov |

| Removal of Isopropyl Group from Piperidine Ether | Much Less Active | To probe the importance of the ether substituent for binding. | nih.gov |

| Methylpiperidine Ether Analog (ML352) | Equipotent with Isopropyl Analog | To explore smaller alkyl substitutions on the piperidine ether. | nih.gov |

| Moving N-methylpiperidine from 4- to 3-position | Less Active, but Tolerated | To investigate the spatial requirements of the piperidine moiety within the binding site. | nih.gov |

Potential in Modulating Specific Biological Pathways and Receptors

Derivatives of the this compound scaffold have shown potential in modulating key biological pathways and receptors implicated in a range of diseases.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are complex, multifactorial disorders. nih.govresearchgate.net Traditional drug discovery approaches that focus on a single molecular target have often failed to produce effective treatments, leading to the rise of multitarget-directed ligands (MTDLs) that can engage multiple pathological pathways simultaneously. nih.govresearchgate.net

The piperidine scaffold is a key component in compounds designed for these conditions. One critical area of research is the potentiation of cholinergic signaling, a primary strategy for managing Alzheimer's disease. nih.gov The high-affinity choline transporter (CHT) is an underexplored protein that controls the capacity for acetylcholine (B1216132) synthesis. nih.govnih.gov As detailed previously, piperidine-based molecules like ML352 have been identified as potent inhibitors of CHT, representing a promising therapeutic avenue. nih.gov The development of such compounds highlights the utility of the piperidine core in creating agents that can modulate the complex neurochemical networks underlying cognitive function. nih.gov Research has also focused on developing peptides that target common mechanisms in both Alzheimer's and Parkinson's, such as the formation of amyloid pores. nih.govmdpi.com

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscores the urgent need for new antimalarial agents. nih.govbeilstein-journals.org The 4-arylaminopiperidine structural moiety has been identified in compounds with good selectivity and activity against P. falciparum. nih.gov

To this end, researchers have designed and synthesized libraries of 1,4-disubstituted piperidine derivatives. nih.gov Evaluation of these compounds against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite has yielded highly potent molecules. nih.gov Similarly, another research effort explored the 3-piperidin-4-yl-1H-indole scaffold, leading to the identification of a new lead compound with activity against both drug-sensitive and resistant strains, demonstrating that it is a potential new chemotype for further optimization. nih.gov

Table 3: Antimalarial Activity of Selected Piperidine Derivatives

| Compound Series | Target Strain | Most Active Compound Example | Activity (IC₅₀/EC₅₀) | Source |

| 1,4-Disubstituted Piperidines | P. falciparum (3D7, Chloroquine-Sensitive) | 13b | 4.19 nM | nih.gov |

| 1,4-Disubstituted Piperidines | P. falciparum (W2, Chloroquine-Resistant) | 13b | 13.30 nM | nih.gov |

| 3-Piperidin-4-yl-1H-indoles | P. falciparum (Drug-Resistant and Sensitive) | 10d | ~3 µM | nih.gov |

The presynaptic high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is essential for the uptake of choline needed for acetylcholine (ACh) synthesis in neurons. nih.gov ACh is a critical neurotransmitter involved in memory, mood, and attention, and disruptions in cholinergic signaling are associated with conditions like Alzheimer's disease and ADHD. nih.gov

The development of small-molecule CHT inhibitors has been hampered by a lack of suitable chemical tools. nih.gov A high-throughput screening campaign followed by intensive medicinal chemistry efforts led to the identification of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel CHT inhibitors. nih.govnih.gov The optimization of this series resulted in the discovery of ML352, a potent, selective, and noncompetitive CHT inhibitor with a drug-like scaffold. nih.gov The SAR studies for this series demonstrated that benzylic heteroaromatic amide moieties were the most potent, and the 3-(piperidin-4-yl)oxy substituent was a key feature for activity. nih.gov This work provides a valuable pharmacological tool to study the role of CHT in both normal physiology and disease states.

Antagonists of CCR-3 Receptors

The C-C chemokine receptor 3 (CCR3) is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma. Consequently, the development of CCR3 antagonists is a significant area of pharmaceutical research. The piperidine core, a central feature of this compound, is a common structural motif in many CCR3 antagonists.

Research into 2,4-disubstituted piperidines has demonstrated their potential as selective CCR3 antagonists. nih.gov Studies have shown that modifying the piperidine nitrogen substituent can convert non-selective compounds into highly potent and selective CCR3 binders. nih.gov For instance, the introduction of simple alkyl or acyl groups on the piperidine nitrogen has been found to significantly enhance selectivity for the CCR3 receptor. nih.gov While direct studies utilizing this compound in the synthesis of CCR3 antagonists are not extensively documented in publicly available literature, its structural similarity to active piperidine-based antagonists suggests its potential as a valuable starting material for creating novel CCR3 inhibitors. The 3-methoxy group could offer an additional point for molecular recognition within the receptor binding pocket, potentially influencing both potency and selectivity.

| Compound Class | Key Structural Features | Impact on Activity |

| 2,4-Disubstituted Piperidines | Piperidine core with substituents at the 2 and 4 positions. | Modifications at the piperidine nitrogen can significantly improve selectivity for CCR3 receptors. nih.gov |

| Bicyclo-piperidines | A rigidified piperidine structure. | Can lead to potent inhibition of CCR3 in both binding and functional assays. nih.gov |

Serotonin (B10506), Norepinephrine (B1679862), and Dopamine (B1211576) Neurotransmission Modulation

Triple reuptake inhibitors (TRIs) that simultaneously block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are being investigated as potentially more effective antidepressants with a broader spectrum of action. The piperidine scaffold is a key component in the design of many such inhibitors.

Studies on benzylpiperidine-tetrazoles have identified potent triple reuptake inhibitors. nih.gov These studies highlight the importance of the piperidine ring in orienting the molecule within the binding sites of the monoamine transporters. While direct synthesis from this compound is not explicitly detailed, the core structure is highly relevant. The 4-amino group of the parent compound could be readily modified to introduce the necessary pharmacophoric elements for transporter inhibition. Furthermore, the 3-methoxy group could play a role in fine-tuning the selectivity and potency profile of the resulting compounds. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the methoxy group was a key feature in compounds designed as inhibitors of the presynaptic choline transporter, a target also relevant to neurotransmission. nih.gov

| Compound Series | Target | Key SAR Findings |

| Benzylpiperidine-tetrazoles | SERT, NET, DAT | Aromatic ring modifications led to the identification of potent triple reuptake inhibitors. nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Benzylic heteroaromatic amide moieties were found to be most potent. nih.gov |

Other Therapeutic Areas (e.g., antimicrobial, anticancer, antiviral)

The versatile piperidine scaffold, as found in this compound, has also been explored for its potential in developing antimicrobial, anticancer, and antiviral agents.

Antimicrobial Activity: Various derivatives of piperidine have shown promising antibacterial and antifungal activities. For instance, multivalent thiacalix nih.govarene derivatives incorporating amine and hydroxyl groups have demonstrated significant antibacterial activity, with the spatial arrangement of these groups on the macrocycle being crucial for their effect. nih.gov While not directly derived from this compound, this research underscores the potential of exploiting the amino and methoxy functionalities of the core scaffold to design novel antimicrobial agents. Similarly, new 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have shown moderate to good antibacterial activity. sapub.org

Anticancer Activity: The piperidine ring is a feature in numerous compounds investigated for their cytotoxic effects against cancer cell lines. For example, cytotoxic compounds have been isolated from marine actinomycetes that feature complex molecular structures, some of which incorporate nitrogen-containing rings. nih.gov While a direct link is not established, the potential for derivatizing the this compound scaffold into novel cytotoxic agents is an area of interest for medicinal chemists.

Antiviral Activity: The development of new antiviral agents is a continuous effort, and piperidine derivatives have been explored in this context. For instance, the synthesis of 4'alpha-branched thymidines has yielded compounds with potent anti-HSV-1 and anti-HIV-1 activities. nih.gov Although structurally distinct, this highlights the utility of modified cyclic structures in achieving antiviral efficacy. The this compound scaffold could potentially be used to create novel molecules that interfere with viral replication or entry processes.

| Therapeutic Area | Compound Class/Source | Key Findings |

| Antimicrobial | Multivalent thiacalix nih.govarene derivatives | Macrocyclic compounds with terminal amine groups showed high antibacterial activity. nih.gov |

| 3-Amino-2-methyl-quinazolin-4(3H)-one derivatives | Demonstrated moderate to good antibacterial activity against various strains. sapub.org | |

| Anticancer | Marine actinomycete metabolites | Various complex structures, some containing nitrogenous rings, exhibited cytotoxic activity against cancer cell lines. nih.gov |

| Antiviral | 4'alpha-branched thymidines | Exhibited potent anti-HSV-1 and anti-HIV-1 activities with low cytotoxicity. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access Diverse Analogues

The ability to generate a wide range of analogues from a core structure is fundamental to structure-activity relationship (SAR) studies and drug discovery. While traditional methods for piperidine (B6355638) synthesis exist, ongoing research focuses on developing more efficient, stereoselective, and versatile routes to access novel derivatives.

Key strategies include:

Hydrogenation and Reduction of Pyridines : This is a common and effective method for synthesizing the piperidine core. nih.gov Recent advancements have focused on developing catalysts that allow for stereoselective hydrogenation under milder conditions, which is crucial for creating specific isomers of substituted piperidines. nih.gov For instance, ruthenium and nickel silicide catalysts have shown high efficiency and diastereoselectivity in the hydrogenation of multi-substituted pyridines. nih.gov

C-H Functionalization : This powerful strategy allows for the direct modification of the piperidine ring at various positions. By carefully selecting the catalyst and the protecting group on the piperidine nitrogen, researchers can achieve site-selective functionalization at the C2, C3, or C4 positions. nih.gov This approach has been successfully used to synthesize positional analogues of methylphenidate, demonstrating its utility in creating libraries of related compounds from a common precursor. nih.gov

Intermolecular Cyclization (Annulation) : Methods like the [5+1] annulation, which involves an iridium(III)-catalyzed cascade, enable the stereoselective synthesis of substituted piperidines from simpler acyclic precursors. nih.gov Such methods are valuable for building the piperidine ring with desired substituents already in place.

Chemo-enzymatic Dearomatization : A novel and sustainable approach combines the chemical reduction of pyridinium (B92312) salts to tetrahydropyridines with a stereoselective biocatalytic cascade using an amine oxidase/ene imine reductase system. researchgate.net This method provides access to stereo-enriched 3- and 3,4-substituted piperidines, which are challenging to synthesize using traditional chemical methods. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Hydrogenation/Reduction | Formation of piperidines from pyridine (B92270) precursors using metal or organocatalysis. | Well-established, access to a wide range of starting materials. | nih.gov |

| C-H Functionalization | Direct, catalyst-controlled introduction of functional groups onto the piperidine ring. | High efficiency, site-selectivity, late-stage modification. | nih.gov |

| Intermolecular Cyclization | Construction of the piperidine ring from multiple components in a single step. | Stereoselective, convergent synthesis. | nih.gov |

| Chemo-enzymatic Dearomatization | A one-pot cascade combining chemical reduction with a biocatalytic stereoselective reduction. | High stereoselectivity, sustainable (green) chemistry. | researchgate.net |

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the optimization of existing leads. For piperidine-based compounds, these methods offer a pathway to predict biological activity, understand binding modes, and refine molecular properties before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR) : 2D-QSAR studies have been used to design new piperidine derivatives. For example, by identifying key molecular descriptors that correlate with the inhibitory activity of chromen-2-one-based piperidine derivatives against cholinesterase and monoamine oxidases, researchers were able to computationally design 83 new derivatives with predicted IC50 values, identifying several potent multi-targeted candidates for Alzheimer's disease. nih.gov

Molecular Docking and Dynamics Simulations : These techniques are used to predict how a ligand will bind to the active site of a target protein. In one study, virtual screening of a library of piperidine-based natural products against the PilF and PilB ATPases—key virulence factors in Neisseria meningitidis and Pseudomonas aeruginosa—identified promising inhibitor candidates. nih.gov Subsequent molecular dynamics simulations confirmed the stability of the ligand-protein interactions, guiding future efforts in developing antivirulence drugs. nih.gov

Structure-Based Design : The discovery of a cis-configured 3,5-disubstituted piperidine as a direct renin inhibitor from a high-throughput screen was followed by extensive structure-based design. nih.gov X-ray crystallography of inhibitors bound to the target enzyme guided the optimization of substituents on the piperidine core, leading to analogues with significantly improved potency and pharmacokinetic properties. nih.gov

Exploration of New Therapeutic Applications for Piperidine-Based Compounds

The piperidine scaffold is found in over twenty classes of pharmaceuticals, highlighting its remarkable versatility. nih.govencyclopedia.pub Derivatives are used as anticancer agents, antibiotics, analgesics, and antipsychotics. encyclopedia.pubresearchgate.net Future research will undoubtedly uncover new therapeutic roles for compounds derived from scaffolds like 1-Boc-3-methoxy-piperidin-4-ylamine.

Emerging applications include:

Choline (B1196258) Transporter (CHT) Inhibitors : A high-throughput screening campaign identified a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline transporter (CHT). nih.gov CHT is crucial for acetylcholine (B1216132) synthesis and is an underexplored target for neurological and psychiatric disorders like ADHD, schizophrenia, and Alzheimer's disease. nih.gov The development of potent and selective CHT inhibitors represents a significant therapeutic opportunity.

NLRP3 Inflammasome Inhibitors : By combining structural features of known inhibitors, a novel series of compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were identified as inhibitors of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a key driver of inflammation in a wide range of diseases, making its inhibition a major therapeutic goal.

Antivirulence Agents : As an alternative to traditional antibiotics, antivirulence drugs target bacterial virulence factors without killing the bacteria, which may reduce the selective pressure for resistance. As mentioned, piperidine-based compounds are being explored as inhibitors of the Type IV pili system in pathogenic bacteria. nih.gov

ENPP1 Inhibitors : In the field of immuno-oncology, inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) are sought to enhance STING pathway-mediated anti-tumor immunity. Recent work has identified potent inhibitors featuring a piperidine linker connecting a core scaffold to a zinc-binding group, demonstrating the importance of the piperidine structure in achieving high potency. acs.org

| Therapeutic Target/Application | Piperidine Scaffold Example | Significance | Reference |

|---|---|---|---|

| Choline Transporter (CHT) Inhibition | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Potential treatment for Alzheimer's, ADHD, and mood disorders. | nih.gov |

| NLRP3 Inflammasome Inhibition | 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Broad potential for treating inflammatory diseases. | mdpi.com |

| Antivirulence (Type IV Pili) | Piperidine-based natural products | Novel approach to combatting bacterial infections with potentially lower resistance development. | nih.gov |

| ENPP1 Inhibition | Pyrrolopyrimidinone derivatives with piperidine linkers | Potential to enhance anti-tumor immunity via the STING pathway. | acs.org |

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of novel, biologically active piperidine compounds is increasingly driven by the integration of high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies allow for the rapid evaluation of large, diverse collections of molecules to identify starting points for drug discovery programs. nih.gov

Combinatorial Libraries : Encoded combinatorial libraries based on aryl and biaryl piperidine scaffolds have been synthesized and screened to discover potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH1), a target for the treatment of obesity. researchgate.net This approach, followed by parallel synthesis for optimization, rapidly yielded antagonists with nanomolar activity. researchgate.net

Quantitative High-Throughput Screening (qHTS) : Moving beyond traditional single-concentration HTS, qHTS generates concentration-response curves for every compound in a library in the primary screen. nih.gov This provides a much richer dataset, allowing for the immediate identification of compounds with varied potencies and efficacies and helping to eliminate false positives and negatives. This methodology is ideal for accurately profiling large libraries of piperidine analogues.

Focused and Diverse Libraries : The design of screening libraries is critical for success. Collections like the Maybridge screening library are designed to be structurally diverse while adhering to criteria for "drug-likeness," such as Lipinski's Rule of 5, to increase the probability of identifying viable hits. thermofisher.com Furthermore, focused libraries containing compounds designed to target specific protein families (e.g., kinases, GPCRs) can yield substantially higher hit rates. thermofisher.com The creation of focused libraries of piperidine derivatives is a key strategy for future discovery efforts.